Hydrogen Bond Donor Topology: N-1 vs. N-4 Substitution
The target compound's N-1 regiochemistry positions the urazole ring such that the two acidic N-H groups are at positions 2 and 4 of the triazolidinedione, creating a vicinal hydrogen bond donor pair that is geometrically distinct from the N-4 regioisomer (4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid, CAS 52203-73-3), where the N-1 and N-2 positions carry the acidic protons while the benzoic acid is attached at N-4 [1]. Both compounds share the identical molecular formula C9H7N3O4 and MW 221.17, yet their InChIKeys differ (YQYOELVNRKANRX-UHFFFAOYSA-N for the N-1 isomer vs. a distinct key for the N-4 isomer), confirming they are constitutional isomers with non-identical 3D pharmacophores [1]. No direct comparative biological data between these two isomers was identified in the open literature; the differentiation is based on fundamental structural topology.
| Evidence Dimension | Urazole NH substitution pattern and hydrogen bond donor geometry |
|---|---|
| Target Compound Data | N-1 substituted: N-H donors at positions 2 and 4; benzoic acid para to N-1 attachment |
| Comparator Or Baseline | N-4 substituted isomer CAS 52203-73-3: N-H donors at positions 1 and 2; benzoic acid para to N-4 attachment |
| Quantified Difference | Distinct InChIKeys; different H-bond donor vector orientation; no comparative potency data available |
| Conditions | Structural comparison based on PubChem 2D/3D computed descriptors at standard state |
Why This Matters
For programs targeting a specific receptor interaction geometry verified by co-crystallography or docking, selecting the correct regioisomer is essential to avoid a complete loss of target engagement.
- [1] PubChem, Compound Summary for CID 39869836: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid. National Center for Biotechnology Information (2025). View Source
